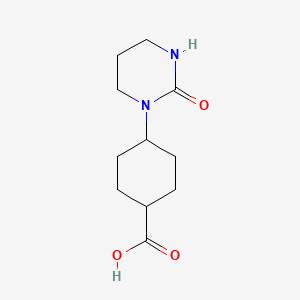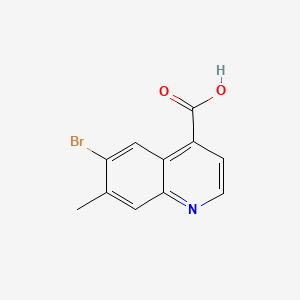
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring attached to a cyclohexanecarboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanecarboxylic acid with a suitable amine and a carbonyl compound to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydropyrimidinone derivatives and cyclohexanecarboxylic acid derivatives. Examples include:
Uniqueness
What sets 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid apart is its unique combination of the tetrahydropyrimidinone ring and the cyclohexanecarboxylic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2-oxo-1,3-diazinan-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h8-9H,1-7H2,(H,12,16)(H,14,15) |
Clave InChI |
WBPJYEFGSCBUNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)N(C1)C2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)





![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)

![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
